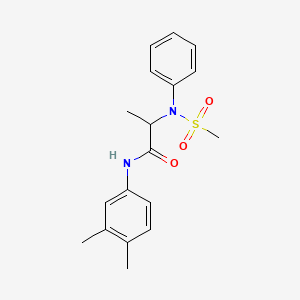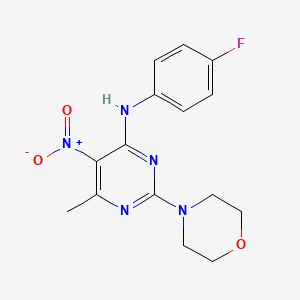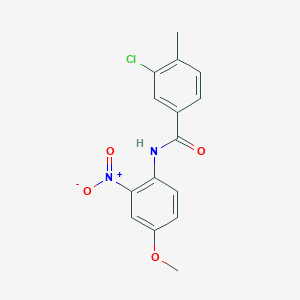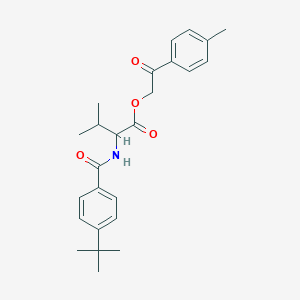
2-(4-methylphenyl)-2-oxoethyl N-(4-nitrobenzoyl)phenylalaninate
Vue d'ensemble
Description
2-(4-methylphenyl)-2-oxoethyl N-(4-nitrobenzoyl)phenylalaninate, commonly known as NIPAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of phenylalanine and is widely used in various biochemical and physiological studies. In
Applications De Recherche Scientifique
NIPAM has been extensively used in scientific research due to its unique properties. It is widely used as a fluorescent labeling agent for proteins and peptides, which allows for the visualization of these molecules in living cells. Additionally, NIPAM is used as a cross-linking agent for the preparation of hydrogels, which have applications in tissue engineering and drug delivery systems. NIPAM is also used as a model compound for studying the interaction of peptides with biological membranes.
Mécanisme D'action
NIPAM interacts with proteins and peptides through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This interaction leads to the formation of stable complexes between NIPAM and the target molecule. The fluorescent properties of NIPAM allow for the visualization of the interaction between NIPAM and the target molecule.
Biochemical and Physiological Effects:
NIPAM has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect the activity or stability of these molecules, making it an ideal fluorescent labeling agent. Additionally, NIPAM hydrogels have been shown to have excellent biocompatibility and can be used for tissue engineering and drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
NIPAM has several advantages for use in lab experiments. It is easy to synthesize, has high yield, and is readily available. Additionally, NIPAM has minimal effects on the biochemical and physiological properties of proteins and peptides, making it an ideal fluorescent labeling agent. However, NIPAM has some limitations as well. It is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, NIPAM has limited solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of NIPAM in scientific research. One potential application is the development of NIPAM-based hydrogels for drug delivery systems. These hydrogels can be designed to release drugs in response to specific stimuli, such as changes in pH or temperature. Additionally, NIPAM can be used as a model compound for studying the interaction of peptides with biological membranes. Further research is needed to fully understand the potential applications of NIPAM in these areas.
Conclusion:
In conclusion, NIPAM is a unique chemical compound that has gained significant attention in scientific research due to its fluorescent properties and minimal effects on the biochemical and physiological properties of proteins and peptides. It has several advantages for use in lab experiments, including easy synthesis, high yield, and minimal effects on target molecules. However, it also has some limitations, such as sensitivity to pH and temperature changes and limited solubility in water. Further research is needed to fully understand the potential applications of NIPAM in drug delivery systems and the interaction of peptides with biological membranes.
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-[(4-nitrobenzoyl)amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-17-7-9-19(10-8-17)23(28)16-33-25(30)22(15-18-5-3-2-4-6-18)26-24(29)20-11-13-21(14-12-20)27(31)32/h2-14,22H,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKSASOLJARGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3971530.png)
![1-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3971545.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B3971551.png)
![2-chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B3971553.png)
![5-(6-methyl-1,3-benzodioxol-5-yl)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazole](/img/structure/B3971554.png)


![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971571.png)
![2-{4-[1-(2-ethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3971577.png)

![3-{[3-(4-ethoxyphenyl)-3-oxopropyl]amino}-3-phenylpropanoic acid](/img/structure/B3971602.png)

![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971612.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B3971624.png)